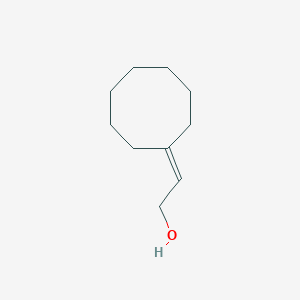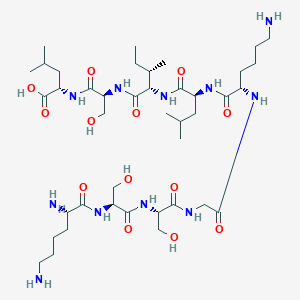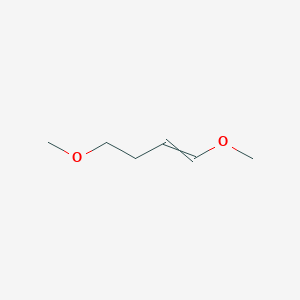
1,4-Dimethoxybut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxybut-1-ene is an organic compound with the molecular formula C6H12O2 It is a derivative of butene, where two methoxy groups are attached to the first and fourth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethoxybut-1-ene can be synthesized through several methods. One common method involves the reaction of butadiene with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of butadiene reacts with methanol to form the dimethoxy derivative.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dimethoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxybut-1-ene involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethoxybut-1-yne: This compound has a similar structure but contains a triple bond instead of a double bond.
4,4-Dimethoxybutane: This compound is fully saturated, lacking the double bond present in 1,4-Dimethoxybut-1-ene.
Propriétés
Numéro CAS |
163355-15-5 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1,4-dimethoxybut-1-ene |
InChI |
InChI=1S/C6H12O2/c1-7-5-3-4-6-8-2/h3,5H,4,6H2,1-2H3 |
Clé InChI |
FPXUGGUFKHOGBY-UHFFFAOYSA-N |
SMILES canonique |
COCCC=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


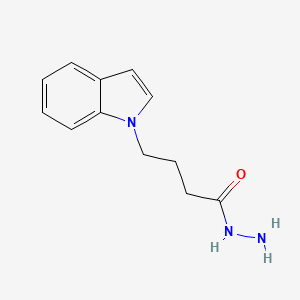

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
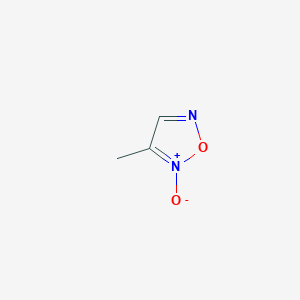
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
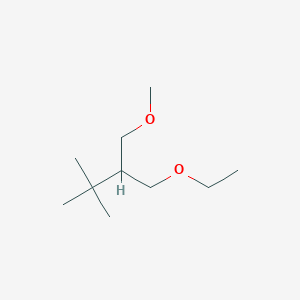
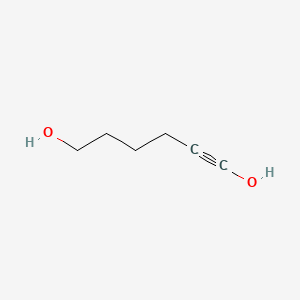
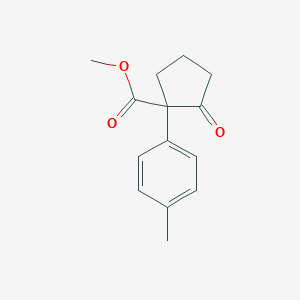
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

